(1H-indol-7-ylmethyl)(methyl)amine
Description
Significance of Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in chemical biology and medicinal chemistry. mdpi.combenthamdirect.comnih.govbiosynth.comijpsr.com Its prevalence in a vast number of biologically active natural and synthetic products underscores its importance. benthamdirect.com Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole nucleus, which has spurred extensive research into its chemical properties and potential applications. benthamdirect.com
The versatility of the indole scaffold allows it to serve as a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. benthamdirect.com This has led to the development of numerous drugs containing the indole substructure, with a wide array of therapeutic applications. These include anti-inflammatory agents, phosphodiesterase inhibitors, and agonists and antagonists for 5-hydroxytryptamine receptors. benthamdirect.com The ability to introduce various substituents onto the indole ring significantly modifies the biological activity of these compounds, enabling the discovery of novel drugs with enhanced efficacy. mdpi.com
Recent research continues to highlight the multifaceted therapeutic potential of indole derivatives in areas such as cancer treatment, infectious disease management, and therapies for metabolic and neurodegenerative disorders. mdpi.comnih.gov
Overview of Alkylated Indole Amines in Scientific Research
Alkylated indole amines are a specific class of indole derivatives that have garnered significant attention in scientific research. The process of alkylation, the addition of an alkyl group to a molecule, can dramatically alter the properties of the parent indole amine. rjpn.org These modifications can influence the molecule's size, shape, and electronic distribution, which in turn can affect its biological activity.
Research into alkylated indole amines has explored various synthetic methodologies to create a diverse range of these compounds. researchgate.netnih.govmdpi.com These studies often focus on developing efficient and selective methods for N-alkylation (alkylation on the nitrogen atom of the indole ring) and C-alkylation (alkylation on a carbon atom of the indole ring). nih.govmdpi.com The development of these synthetic routes is crucial for accessing novel indole structures for further investigation. nih.gov
Indolealkylamines, as a group, are known to interact with various biological systems, most notably the serotonin (B10506) system, as they are analogs of 5-hydroxytryptamine (serotonin). researchgate.net This has led to their investigation for potential therapeutic uses, such as in antimigraine therapies. researchgate.net The study of their metabolism and potential drug-drug interactions is an active area of research to ensure their safe and effective use. researchgate.net
Research Context of (1H-indol-7-ylmethyl)(methyl)amine within Indole Chemistry
This compound, with its specific structure featuring a methylamino group attached to the 7-position of the indole ring via a methylene (B1212753) bridge, represents a particular example within the broader class of alkylated indole amines. While extensive research exists on the general class of indole derivatives and alkylated indoles, specific, in-depth studies focusing solely on the biological activity or therapeutic applications of this compound are not widely available in the public domain.
The primary context for this compound appears to be as a chemical intermediate or building block in chemical synthesis. Its availability from commercial suppliers suggests its utility in the construction of more complex molecules. sigmaaldrich.combldpharm.com The IUPAC name for this compound is 1H-indol-7-yl-N-methylmethanamine. sigmaaldrich.com
The research on related indole structures provides a framework for understanding the potential significance of this compound. For instance, the position of substitution on the indole ring is known to be critical for biological activity. The investigation of various positional isomers of methylated and aminated indoles helps to build a comprehensive understanding of structure-activity relationships within this chemical class. sigmaaldrich.com
While direct biological data on this compound is limited in the provided search results, the broader research on indole derivatives, including those with similar structural motifs, continues to be a vibrant area of scientific inquiry. nih.govresearchgate.netresearchgate.netchim.it The synthesis and characterization of compounds like this compound are fundamental steps in the ongoing quest to explore the chemical space of indole derivatives and unlock their potential for various applications. researchgate.netopenmedicinalchemistryjournal.comnih.govnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-7-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11-12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMVJWWVQPYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1h Indol 7 Ylmethyl Methyl Amine and Analogues
Established Synthetic Pathways for Indole (B1671886) Derivatives
The construction of the indole ring is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution of catalytic methods.
Classical Indole Synthesis Reactions (e.g., Fischer Indole Synthesis)
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. rsc.orgorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.orgorganic-chemistry.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). rsc.orgmdpi.com
The mechanism proceeds through the formation of an enamine tautomer of the hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. rsc.org For the synthesis of 7-substituted indoles, an appropriately substituted phenylhydrazine is required. However, the presence of a substituent at the ortho position of the phenylhydrazine can sometimes lead to mixtures of regioisomers. mdpi.com
Another classical approach is the Batcho-Leimgruber indole synthesis, which is particularly useful for preparing indoles from o-nitrotoluenes. tandfonline.comorgsyn.org This method involves the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. This strategy has been successfully employed in the synthesis of 7-substituted indoles. tandfonline.com
Modern Catalytic Approaches in Indole Synthesis (e.g., Pd-catalyzed cross-coupling)
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, with palladium (Pd) catalysis being particularly prominent in the synthesis of indoles. tandfonline.com These methods offer advantages such as milder reaction conditions, greater functional group tolerance, and the ability to construct highly substituted indole rings. tandfonline.com
A common strategy involves the palladium-catalyzed cross-coupling of an o-haloaniline with a terminal alkyne, known as the Sonogashira coupling, followed by a cyclization step. tandfonline.com This tandem process allows for the efficient construction of the indole scaffold. Various palladium catalysts and ligands can be employed to optimize the reaction for different substrates. tandfonline.com
Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which can be used to form the key C-N bond in the indole ring. For instance, an intramolecular C-H activation/C-N bond formation can lead to the cyclization of enamines or imines to form indoles. Furthermore, palladium-catalyzed reactions can be used to modify the indole ring after its formation, allowing for the introduction of various substituents. tandfonline.com
Targeted Synthesis of the (1H-indol-7-ylmethyl)(methyl)amine Motif
The synthesis of the target molecule, this compound, can be envisioned through a sequence that first establishes the 7-substituted indole core, followed by the specific elaboration of the side chain.
Formation of the Indole Ring System
A plausible and efficient route to a key intermediate, 7-formylindole, utilizes the Batcho-Leimgruber indole synthesis. tandfonline.com This approach starts with an appropriately substituted o-nitrotoluene, for instance, 3-methyl-2-nitrobenzyl alcohol. The hydroxyl group can be protected, for example, as a pivaloyl or tetrahydropyranyl ether, to improve the yield of the subsequent steps. The protected o-nitrotoluene is then condensed with N,N-dimethylformamide dimethyl acetal to generate an enamine. Catalytic hydrogenation of this enamine leads to the formation of 7-hydroxymethylindole. tandfonline.com Finally, oxidation of the alcohol functionality using a reagent like pyridinium (B92312) chlorochromate (PCC) affords the desired 7-formylindole. tandfonline.com
An alternative strategy for accessing 7-substituted indoles involves the Fischer indole synthesis starting from a 2-substituted phenylhydrazine. For example, the cyclization of the hydrazone derived from 2-methoxyphenylhydrazine and ethyl pyruvate (B1213749) has been studied, though it can lead to a mixture of products. researchgate.net
Modern catalytic methods also provide a viable pathway. A palladium-catalyzed Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes, followed by a cyclization facilitated by a base and a crown ether, has been shown to be an effective method for synthesizing 2-substituted 7-azaindoles, a related class of compounds. nih.gov This highlights the potential of palladium catalysis in constructing the core ring system with a handle for further functionalization at the 7-position.
Introduction of the Methylamine (B109427) Functionality
With the key intermediate, 7-formylindole, in hand, the (methyl)aminomethyl side chain can be introduced via reductive amination. This is a widely used and robust method for converting aldehydes and ketones into amines. organic-chemistry.orgpku.edu.cn
The process involves two main steps: the formation of an imine or enamine intermediate by reacting the aldehyde with the desired amine, in this case, methylamine, followed by the reduction of this intermediate to the final amine. A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation. researchgate.net The reaction is typically carried out in a protic solvent like methanol.
A detailed procedure for a similar transformation, the reductive amination of 1-methyl-1H-indole-4-carbaldehyde with methylamine using sodium borohydride, has been reported to proceed in high yield (92%). This provides a strong precedent for the successful synthesis of this compound from 7-formylindole under similar conditions.
Table 1: Proposed Reductive Amination of 7-Formylindole
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 7-Formylindole, Methylamine | Methanol, room temperature | Imine intermediate |
| 2 | Imine intermediate | Sodium borohydride (NaBH₄) | This compound |
An alternative, though less direct, route to the primary amine precursor involves the synthesis of 7-cyanoindole, followed by its reduction. The reduction of a nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 7-(aminomethyl)indole could then be selectively N-methylated.
Derivatization and Functionalization Strategies on the Indole Core
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The most reactive position is typically C3. youtube.com However, functionalization at other positions, including the nitrogen atom (N1) and positions on the benzene (B151609) ring, can be achieved through various strategies.
N-Alkylation: The indole nitrogen can be alkylated using a base to deprotonate the N-H group, followed by reaction with an alkyl halide. youtube.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). researchgate.net This allows for the introduction of a wide range of substituents at the N1 position.
C-H Functionalization: Modern catalytic methods have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to derivatization. Palladium-catalyzed reactions, for instance, can be used for the arylation of the indole ring. tandfonline.com
Functionalization of the Benzene Ring: Electrophilic substitution on the benzene portion of the indole ring generally requires the blocking of the more reactive positions on the pyrrole (B145914) ring (N1, C2, and C3). However, under strongly acidic conditions that protonate C3, electrophilic attack can be directed to C5. youtube.com Specific directing groups can also be installed on the indole to guide functionalization to other positions, such as C7.
These derivatization strategies allow for the synthesis of a diverse library of analogues of this compound, which can be valuable for structure-activity relationship studies in various research contexts.
Advanced Synthetic Techniques
Microflow Reactor Applications in Indolylmethyl Electrophile Generation
The generation of indolylmethyl electrophiles, key intermediates in the synthesis of compounds like this compound, is often plagued by instability, leading to undesired dimerization or oligomerization in conventional batch syntheses. nih.govnih.gov Microflow reactor technology has emerged as a significant advancement to overcome these challenges. nih.gov By enabling precise control over reaction time and temperature, microflow reactors facilitate the rapid generation and immediate use of highly reactive species before they can decompose through side reactions. nih.gov
Research has demonstrated the successful generation of (1H-indol-3-yl)methyl electrophiles in as little as 0.02 seconds at room temperature within a microflow system. nih.gov This transient electrophile can then be immediately subjected to nucleophilic substitution in the same microflow reactor, with reaction times as short as 0.1 seconds. nih.gov This method has proven effective for the synthesis of various unprotected indole analogues using a range of nucleophiles. nih.gov The efficiency of this approach is highlighted by the dramatic decrease in yield when the residence time of the electrophile is extended, emphasizing the critical role of the microflow setup in handling these unstable intermediates. nih.gov
Table 1: Comparison of Microflow and Batch Synthesis for Indolylmethyl Electrophile Reactions
| Parameter | Microflow Reactor | Conventional Batch |
| Electrophile Generation Time | 0.02 seconds | N/A (often leads to decomposition) |
| Nucleophilic Substitution Time | 0.1 seconds | Hours to days |
| Reaction Temperature | 25 °C | Often requires cooling or heating |
| Yield of Desired Product | Up to 77% | As low as 0% |
| Side Product Formation | Minimized | Significant dimerization/oligomerization |
This table illustrates the significant advantages of microflow technology in the synthesis of indole derivatives via unstable electrophiles, based on reported research findings. nih.gov
This technology offers a robust solution for nucleophilic substitution at the alpha-position of electron-rich aromatic rings, a common challenge in organic synthesis. nih.gov The ability to perform rapid sequential reactions, such as 1,2-addition followed by nucleophilic substitution, further expands the utility of microflow reactors in synthesizing complex indole derivatives. researchgate.net
Biocatalytic Approaches for Indole Derivatives
Biocatalysis presents a green and highly selective alternative for the synthesis of indole derivatives. livescience.ioresearchgate.net Enzymes offer mild reaction conditions and high stereo- and regioselectivity, which are often difficult to achieve with traditional chemical catalysts. researchgate.net
One notable biocatalytic method involves the use of monoamine oxidase (MAO-N) enzymes for the aromatization of indoline (B122111) derivatives to produce indoles. livescience.io This chemo-enzymatic approach, inspired by natural metabolic pathways, provides an efficient route to nonchiral aromatic molecules under mild conditions. livescience.io Another innovative strategy employs lipase (B570770) B from Candida antarctica (CALB) to catalyze the C-3 alkylation of indoles. researchgate.net This has been successfully combined with an electrochemical C-2 oxidation process in a one-pot reaction, demonstrating the potential for integrated chemo-enzymatic systems. researchgate.net
Furthermore, biocatalysts have been developed for the synthesis of more complex indole-containing structures. For instance, a nanocomposite biocatalyst, created by immobilizing the trypsin enzyme on silica-modified magnetic nanoparticles, has been used to promote the condensation of various indole derivatives with other reactants to form indol-3-yl-4H-chromene derivatives in excellent yields under solvent-free conditions. rsc.org
The application of biocatalysis extends to the synthesis of oxindoles, another important class of indole derivatives. researchgate.net Enzymes can be used for both the formation of the oxindole (B195798) core and the synthesis of its derivatives, highlighting the versatility of this approach. researchgate.net The combination of photocatalysis and enzyme catalysis is also a promising area for creating high-value products with reduced environmental impact. researchgate.net
Mannich Reaction in Indole Chemistry
The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the C-C bond formation and the introduction of an aminomethyl group onto a carbon atom. wikipedia.orgorganic-chemistry.org In indole chemistry, the Mannich reaction is particularly useful for the functionalization of the indole ring, typically at the electron-rich C-3 position. chemtube3d.com
The reaction involves the condensation of an aldehyde (often formaldehyde), a primary or secondary amine, and an active methylene (B1212753) compound, in this case, the indole. wikipedia.org The key intermediate is an electrophilic iminium ion, which is attacked by the nucleophilic indole ring. wikipedia.orgyoutube.com
For the synthesis of analogues of this compound, the Mannich reaction offers a direct route to introduce the aminomethyl moiety. For instance, the reaction of indole with dichloromethane (B109758) and secondary amines under high pressure has been shown to produce the corresponding Mannich bases in moderate to excellent yields. clockss.org This method is particularly effective for unsubstituted indoles, although steric hindrance can reduce yields with substituted indoles like 2-methylindole. clockss.org
The versatility of the Mannich reaction is further demonstrated by the wide range of aldehydes, amines, and indole derivatives that can be employed. organic-chemistry.orgbeilstein-journals.org Green and sustainable approaches to the Mannich reaction have also been developed, utilizing catalysts such as iodine in acetonitrile (B52724) or employing solvent-free conditions to minimize environmental impact. beilstein-journals.org
Table 2: Examples of Mannich Reactions in Indole Synthesis
| Indole Reactant | Amine | Aldehyde/Carbon Source | Product Type | Reference |
| Indole | Secondary Amine | Dichloromethane | 3-Aminomethylindole | clockss.org |
| Indole | Various Amines | Formaldehyde | Gramine (B1672134) and analogues | chemtube3d.com |
| Substituted Indoles | Various Amines | Various Aldehydes | Bis(indolyl)methanes | beilstein-journals.org |
This table provides a summary of different applications of the Mannich reaction for the synthesis of various indole derivatives.
The resulting Mannich bases, such as gramine, are valuable synthetic intermediates themselves. They can undergo further transformations, such as substitution by elimination and conjugate addition, to introduce a variety of functional groups at the 3-position of the indole ring. chemtube3d.com
Mechanistic Investigations of Biological Activities
Interactions with Molecular Targets
The interaction of indole-based compounds with various biomolecules is a primary determinant of their pharmacological profiles. These interactions can range from inhibiting enzymatic activity to binding to cellular receptors and altering protein-protein interactions.
Indole (B1671886) derivatives have been identified as potent inhibitors of a range of enzymes implicated in various disease states.
Tubulin Polymerization: Certain indole derivatives are known to interfere with the polymerization of tubulin, a critical process for microtubule formation and cell division. For instance, compounds featuring a 3-aroyl-1-(4-methoxyphenyl)-1H-indole core have demonstrated significant inhibition of tubulin polymerization. This disruption of the microtubule network can trigger cell cycle arrest and subsequent apoptosis.
Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, indole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Novel 2-aryl-1H-indole derivatives have exhibited promising inhibitory activity against these enzymes.
CYP51: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is essential for sterol biosynthesis in both fungi and humans. Indole-based compounds have been engineered as inhibitors of this enzyme, showing potential as antifungal agents. Specifically, derivatives of N-(4-(1H-indol-1-yl)benzyl)-1-phenyl-1H-imidazole-4-carboxamide have displayed potent inhibition of Candida albicans CYP51.
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital enzyme for the synthesis of the cell wall in Mycobacterium tuberculosis. Indole-2-carboxamide derivatives have emerged as potent inhibitors of DprE1, marking them as potential candidates for anti-tuberculosis therapy.
HDACIs: Histone deacetylase inhibitors (HDACIs) represent a class of anticancer agents that target histone deacetylases, enzymes crucial for regulating gene expression. Some indole-based molecules have been developed as HDACIs and have shown promise in cancer treatment.
| Target Enzyme | Indole Derivative Class | Observed Effect |
| Tubulin Polymerization | 3-aroyl-1-(4-methoxyphenyl)-1H-indole | Inhibition |
| Cholinesterases (AChE, BChE) | 2-aryl-1H-indole | Inhibition |
| CYP51 | N-(4-(1H-indol-1-yl)benzyl)-1-phenyl-1H-imidazole-4-carboxamide | Inhibition |
| DprE1 | Indole-2-carboxamide | Inhibition |
| HDAC | Indole-based | Inhibition |
The ability of indole derivatives to bind to various receptors can modulate signaling pathways integral to neurological and other physiological functions.
Dopamine (B1211576) Receptors: Indole-based compounds have been investigated for their affinity towards dopamine receptors, which play a role in several neurological conditions. Certain derivatives have demonstrated the capacity to act as either antagonists or agonists at these receptors, indicating their potential for treating disorders such as Parkinson's disease or schizophrenia. The specific substituents on the indole ring and their positions significantly influence the binding affinity of these compounds.
A modern therapeutic approach involves the disruption or stabilization of protein-protein interactions (PPIs).
PEX14-PEX5: The interaction between the proteins PEX14 and PEX5 is fundamental for the import of proteins into peroxisomes. A small molecule, 2-(2-((4-chlorophenyl)amino)-2-oxoethyl)-1H-indole-5-carboxylic acid , was identified as an inhibitor of this specific PPI. This discovery presents new avenues for the development of treatments for peroxisomal disorders.
Cellular Pathway Interventions
Through their interactions with molecular targets, indole derivatives can initiate a series of downstream events that impact cellular pathways, often leading to outcomes such as programmed cell death or the cessation of cell growth.
A frequent mechanism of action for anticancer indole derivatives is the triggering of apoptosis and interference with the cell cycle.
G2/M Phase Arrest: Numerous indole-based compounds have been observed to induce cell cycle arrest at the G2/M checkpoint. This effect is often a direct consequence of the disruption of microtubule dynamics caused by tubulin inhibition. By halting cells in the G2/M phase, these compounds prevent the completion of mitosis, which can ultimately lead to apoptosis. For example, specific indole derivatives have been documented to cause G2/M arrest in a variety of cancer cell lines.
A key characteristic of many indole-based compounds is their ability to inhibit the uncontrolled proliferation of cancer cells. This anti-proliferative effect is typically a result of the molecular and cellular mechanisms previously described, including enzyme inhibition and the induction of apoptosis. The potency of these compounds in inhibiting cell proliferation is commonly assessed across various cancer cell lines, with IC50 values determined to quantify their effectiveness.
| Cellular Pathway | Effect | Indole Derivative Class |
| Cell Cycle | G2/M Phase Arrest | Various indole derivatives |
| Cell Proliferation | Inhibition | Various indole derivatives |
Interference with Viral Replication Mechanisms
While direct studies on the antiviral properties of (1H-indol-7-ylmethyl)(methyl)amine are not available in the reviewed literature, the indole scaffold is a well-established pharmacophore in the development of antiviral agents. acs.orgnih.govnih.govresearchgate.net The mechanisms by which indole derivatives interfere with viral replication are diverse and target various stages of the viral life cycle.
Generally, the antiviral action of indole-based compounds can be attributed to their ability to inhibit key viral enzymes or interfere with virus-cell interactions. nih.govnih.gov For instance, some indole derivatives have been shown to be potent inhibitors of viral entry and membrane fusion, effectively blocking the initial stages of infection. nih.gov A notable example is Arbidol, a broad-spectrum antiviral agent containing an indole core, which functions as an inhibitor of virus entry. nih.gov
Furthermore, indole derivatives have been developed as inhibitors of crucial viral enzymes necessary for replication, such as reverse transcriptase, integrase, and protease, particularly in the context of HIV. nih.gov The unique structure of the indole ring allows it to mimic peptide structures and bind to the active sites of these enzymes, thereby inhibiting their function. researchgate.net For other viruses like Hepatitis C (HCV), indole derivatives have been synthesized to target viral proteins such as NS5B polymerase, although the exact mechanism is not always fully elucidated. nih.gov
The substitution pattern on the indole ring plays a critical role in determining the specific antiviral activity and potency. nih.gov Variations at the N-1, C-2, C-3, C-5, and C-7 positions can significantly influence the compound's ability to interact with viral targets. nih.gov For instance, N-benzyl substituted tetrahydroindoles have demonstrated significant anti-HCV properties. nih.gov The specific placement of a methylaminomethyl group at the C-7 position of the indole ring in this compound would theoretically influence its interaction with viral proteins, but specific research is needed to confirm this.
Mechanisms of Non-Biological Interactions (e.g., Corrosion Inhibition Adsorption)
The application of indole derivatives as corrosion inhibitors for metals, particularly steel in acidic environments, is another area of significant research. researchgate.net Although no specific data exists for this compound, the general mechanism of corrosion inhibition by indole compounds involves their adsorption onto the metal surface, forming a protective barrier. researchgate.netresearchgate.net
This adsorption process can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. researchcommons.org
The effectiveness of indole derivatives as corrosion inhibitors is largely attributed to the presence of the indole ring, which is an aromatic structure, and heteroatoms, specifically the nitrogen atom in the pyrrole (B145914) ring. researchgate.net These features provide centers for adsorption. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net This interaction facilitates the formation of a stable adsorbed film that isolates the metal from the corrosive medium. researchgate.netresearchcommons.org
The nature of the substituent on the indole ring can significantly impact the inhibition efficiency. The presence of electron-donating groups can enhance the electron density on the indole nucleus, thereby strengthening the adsorption process. The methyl and methylamine (B109427) groups in this compound are electron-donating, which, in theory, could contribute to its potential as a corrosion inhibitor.
Computational and Theoretical Chemistry in 1h Indol 7 Ylmethyl Methyl Amine Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties of indole (B1671886) derivatives. Methods like B3LYP and B3PW91 are employed to optimize molecular geometries and calculate various parameters such as 1H-NMR and 13C-NMR isotropic chemical shifts. epstem.net These theoretical calculations allow for a detailed analysis of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. epstem.net
The correlation between theoretical and experimental data, often validated through regression analysis, demonstrates the predictive power of these quantum chemical methods. epstem.net Furthermore, these calculations can elucidate the distribution of Mulliken charges and the molecular electrostatic potential (MEP), providing insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. This information is invaluable for understanding the compound's reactivity and potential interactions with biological macromolecules.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as (1H-indol-7-ylmethyl)(methyl)amine derivatives, to their biological targets. espublisher.comresearchgate.net These methods are instrumental in identifying potential drug candidates by evaluating their binding affinity and mode of interaction with the active sites of proteins. researchgate.net
Molecular docking studies have been successfully applied to various indole derivatives to investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.netnih.gov For instance, docking studies have been used to screen indole derivatives against targets like the epidermal growth factor receptor (EGFR) and penicillin-binding proteins. researchgate.netnih.gov The results of these studies, often expressed as binding energy scores, help in prioritizing compounds for further experimental evaluation. researchgate.net
Following molecular docking, MD simulations are often performed to refine the binding poses and assess the stability of the ligand-receptor complex over time. espublisher.com These simulations provide a dynamic picture of the interactions, including the formation of hydrogen bonds and hydrophobic interactions, which are critical for binding affinity. The free energy of binding can also be calculated from MD simulations, offering a more accurate prediction of the ligand's potency. espublisher.com
In Silico Approaches for Activity Prediction and Lead Optimization
In silico methods play a crucial role in the prediction of biological activity and the optimization of lead compounds in drug discovery. scienceopen.com Quantitative Structure-Activity Relationship (QSAR) models, for example, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, often developed using multiple linear regression (MLR), can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov
Fragment-based drug discovery (FBDD) is another strategy that benefits significantly from in silico approaches. scienceopen.com This method involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging these fragments to create a more potent lead compound. scienceopen.com Computational tools are used to guide this optimization process by predicting how modifications to the fragment will affect binding affinity and other properties.
Furthermore, in silico tools are extensively used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govnih.gov Early assessment of these properties is crucial for reducing the high attrition rates in drug development. nih.gov By identifying potential liabilities early on, medicinal chemists can modify the chemical structure to improve the compound's pharmacokinetic and safety profile.
Theoretical Studies of Compound-Metal Complexes
The coordination of indole-containing ligands with metal ions can lead to the formation of complexes with unique chemical and biological properties. mdpi.comnih.gov Theoretical studies are employed to investigate the structure, bonding, and reactivity of these metal complexes. researchgate.netresearchgate.net
Spectroscopic techniques, in conjunction with theoretical calculations, are used to characterize the geometry of these complexes and to understand the nature of the metal-ligand bond. researchgate.netdntb.gov.ua For instance, theoretical calculations can help in assigning vibrational frequencies observed in infrared spectra and can provide insights into the electronic transitions seen in UV-visible spectra. researchgate.net
The study of these metal complexes is an active area of research, with potential applications in catalysis and medicine. mdpi.comresearchgate.net Theoretical models can help in understanding the mechanism of action of these complexes, such as their ability to catalyze specific reactions or their interaction with biological targets like DNA. mdpi.com This knowledge is essential for the rational design of new metal-based therapeutic agents.
Research Applications and Potential in Chemical Biology
Exploration as Research Probes for Biological Pathways
Derivatives of 7-aminomethylindole serve as valuable precursors in the synthesis of more complex molecules, including symmetrical and unsymmetrical bis-indoles. researchgate.net These compounds are utilized as research probes to investigate various biological pathways. The ability to create linked bis-indole structures allows for the exploration of molecular interactions with biological targets, such as enzymes and receptors, helping to elucidate their function and role in disease processes. researchgate.net
Development of Novel Chemical Entities with Targeted Biological Activities
The development of novel chemical entities from academic research has become a crucial part of the drug discovery pipeline. Small academic laboratories are increasingly involved in identifying new drug targets and creating early drug candidates for a range of diseases.
The indole (B1671886) scaffold is a critical component in a number of antiviral agents, targeting various stages of the viral life cycle. nih.govnih.gov Research into 7-aza-indoles, which are structurally related to indoles, has identified compounds with broad-spectrum antiviral activity against viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2. frontiersin.org The strategic modification of the indole ring, including substitutions at the 7-position, is a key strategy in the development of new antiviral therapies. nih.gov Natural indole compounds have also shown promise as potential inhibitors of HIV and HCV. frontiersin.org
Indole derivatives are a significant class of compounds in anticancer drug discovery. core.ac.uk Studies on 6,7-annulated indole compounds have demonstrated their ability to inhibit the proliferation of tumor cells in vitro. nih.govnih.gov These compounds can induce apoptosis (programmed cell death), disrupt mitosis, and inhibit DNA synthesis in cancer cells. nih.gov The substitution pattern on the indole ring is crucial for cytotoxic activity. For instance, studies on 7-azaindole (B17877) derivatives, synthetic analogues of cytokinins, have shown that certain substitutions lead to significant cytotoxic activity against human leukemia cells. nih.gov
Table 1: Investigated Anticancer Activity of Related Indole Derivatives
| Compound Class | Cell Line | Observed Effect |
| 6,7-Annulated-4-substituted indoles | Murine L1210 leukemia | Inhibition of cell proliferation, induction of apoptosis. nih.govnih.gov |
| 7-Azaindole derivatives | Human myeloblastic leukaemia (HL-60) | Cytotoxic activity. nih.gov |
| Indole-based 1,3,4-oxadiazoles | HCT116, A549, A375 | Cytotoxic effects, EGFR inhibition. mdpi.com |
The search for new antimicrobial and antifungal agents is critical due to rising drug resistance. Indole derivatives have shown significant potential in this area. nih.gov Research has indicated that substitutions at the 5- and 7-positions of the indole ring can significantly influence biological activity. nih.gov Specifically, 7-hydroxyindole (B18039) has demonstrated the ability to inhibit biofilm formation by extensively drug-resistant Acinetobacter baumannii and even eradicate mature biofilms. nih.gov A variety of substituted indole derivatives have shown potent antibacterial activity against pathogenic strains like Klebsiella pneumoniae and Escherichia coli. nih.gov
Chronic inflammation is a key factor in many diseases, and indole-based compounds have long been a source of anti-inflammatory drugs. Research on indole-2-one and 7-aza-2-oxindole derivatives has led to the discovery of potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models. nih.govresearchgate.net Studies on 3-aminomethylindole derivatives have also revealed compounds that potently inhibit the production of nitric oxide (NO) in microglial cells, suggesting neuro-anti-inflammatory potential. nih.gov The mechanism often involves the suppression of key signaling pathways like MAPK/NF-κB. nih.gov
Table 2: Anti-inflammatory Activity of Related Indole Derivatives in in vitro Models
| Compound Class | Cell Model | Key Findings |
| Indole-2-one derivatives | LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, COX-2, iNOS expression. nih.gov |
| 3-Aminomethylindole derivatives | LPS-stimulated microglial cells | Potent inhibition of nitric oxide (NO) production. nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release. rsc.orgnih.gov |
Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are needed. Indole alkaloids have shown promising pharmacological activity against the Leishmania parasite. nih.gov Research into bis-indole derivatives has identified compounds with outstanding inhibitory potential against Leishmania parasites, with some analogues showing significantly greater potency than the standard drug, pentamidine. nih.gov The structure-activity relationship studies indicate that the nature and position of substituents on the indole framework are critical for their anti-leishmanial efficacy. nih.gov
Role as Precursors in Complex Molecule Synthesis
The utility of a chemical compound as a precursor in the synthesis of more complex molecules is a cornerstone of organic chemistry and drug discovery. While specific documented examples of (1H-indol-7-ylmethyl)(methyl)amine serving as a direct precursor in the synthesis of highly complex molecules are not extensively reported in publicly available literature, its structural motifs suggest significant potential. The presence of a reactive secondary amine and an indole ring system provides multiple avenues for chemical modification and elaboration.
The indole-7-position offers a unique point of diversification compared to the more commonly functionalized 3-position of the indole ring. This allows for the synthesis of novel molecular architectures that are not readily accessible through traditional indole chemistry. The methylamino group can participate in a variety of chemical transformations, including but not limited to:
Acylation and Sulfonylation: To introduce a wide range of functional groups.
Alkylation and Arylation: To build more complex carbon skeletons.
Reductive Amination: To form new carbon-nitrogen bonds.
These potential transformations highlight the compound's latent utility as a versatile building block for constructing larger, more intricate molecules with potential applications in various fields of chemical biology. Further research is warranted to fully explore and document the synthetic utility of this specific indoleamine.
Applications Beyond Medicinal Chemistry (e.g., Corrosion Inhibition)
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of indole derivatives lend themselves to applications in materials science, most notably as corrosion inhibitors. The ability of organic molecules to prevent or slow down the corrosion of metals is of immense industrial importance.
Indole and its derivatives are effective corrosion inhibitors due to the presence of the nitrogen heteroatom and the aromatic ring system, which can interact with metal surfaces. researchgate.netcas.org These interactions typically involve the adsorption of the inhibitor onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netcas.org The mechanism of inhibition often involves the lone pair of electrons on the nitrogen atom and the π-electrons of the indole ring, which can coordinate with the vacant d-orbitals of the metal. nih.govchemicalbook.comthegoodscentscompany.com
While specific studies detailing the corrosion inhibition properties of This compound are not prevalent in the current body of scientific literature, the general principles of corrosion inhibition by indole derivatives provide a strong basis for its potential in this area. The presence of the additional nitrogen atom in the methylamino side chain could potentially enhance its coordination with metal surfaces, thereby improving its inhibitory efficiency compared to simpler indoles.
Several factors influence the effectiveness of an indole-based corrosion inhibitor, including:
Electron Density: Higher electron density on the inhibitor molecule generally leads to stronger adsorption on the metal surface.
Molecular Size and Structure: Larger molecules can cover a greater surface area, providing better protection.
Presence of Functional Groups: The nature and position of substituents on the indole ring can significantly impact the inhibition efficiency.
Research on various indole derivatives has demonstrated their ability to inhibit the corrosion of different metals and alloys, such as mild steel and aluminum, in various corrosive media. For instance, studies have shown that the inhibition efficiency of indole derivatives increases with their concentration. The adsorption of these inhibitors on the metal surface often follows established models such as the Langmuir adsorption isotherm. nih.gov
Table 1: General Corrosion Inhibition Data for Indole Derivatives
| Metal/Alloy | Corrosive Medium | Inhibitor Type | Observed Inhibition Efficiency |
| Mild Steel | 1 M HCl | Indole Derivative | Up to 95% |
| Carbon Steel | H₂SO₄ | Indole | 81% at optimal conditions |
| C38 Steel | 1 M HCl | Norharmane and Harmane (Indole alkaloids) | Effective mixed-type inhibitors |
Given these established principles, it is highly probable that This compound would exhibit significant corrosion-inhibiting properties. Experimental studies are necessary to quantify its effectiveness and to understand the specific mechanisms of its interaction with different metal surfaces. Such research could pave the way for its application as a novel, environmentally friendly corrosion inhibitor in various industrial settings.
Metabolic Stability and Biotransformation Research Preclinical Context
In Vitro Metabolic Stability Assessments (e.g., Liver Microsomal Stability)
No data is available.
Identification of Major Metabolic Pathways (e.g., Oxidation, Dealkylation)
No data is available.
Future Directions in 1h Indol 7 Ylmethyl Methyl Amine Research
Advancements in Synthetic Methodologies for Enhanced Diversity
The generation of a diverse library of analogues is fundamental to any drug discovery program. For (1H-indol-7-ylmethyl)(methyl)amine, future synthetic efforts should focus on developing flexible and efficient routes that allow for systematic variation of the indole (B1671886) core and the amine substituent.
Current synthetic approaches to 7-substituted indoles often involve multi-step sequences, which can be inefficient for generating large libraries. acs.org Future research could explore more direct and atom-economical methods. For instance, transition-metal-catalyzed C-H functionalization at the C7 position of the indole ring is a promising strategy. acs.org Rhodium(III)-catalyzed oxidative cross-coupling has been successfully employed for the regioselective synthesis of 7-substituted indoles, offering a potential route to precursors of the target compound. acs.org Another approach involves an aromaticity destruction-reconstruction process using para-substituted 2-alkynylanilines, which allows for the installation of various groups at the C7 position. acs.org
Once a suitable 7-substituted indole precursor, such as 7-(aminomethyl)indole, is obtained, the subsequent N-methylation of the primary amine is a critical step. While classical methods like the Eschweiler-Clarke reaction are available, they often require harsh conditions and can lead to over-methylation. google.com Future research should focus on more selective and milder N-methylation techniques. nih.govrsc.org The use of dimethyl carbonate or other green methylating agents in the presence of suitable catalysts could provide a more sustainable and controlled synthesis of the desired secondary amine. liv.ac.ukunive.it
Furthermore, the principles of Diversity-Oriented Synthesis (DOS) could be powerfully applied. mdpi.comrsc.orgimedpub.com By designing synthetic pathways that can be readily adapted to introduce a wide range of substituents on both the indole ring and the amine nitrogen, a rich chemical library can be constructed. This would involve the use of versatile building blocks and reaction conditions that are tolerant of diverse functional groups. rsc.orgrsc.orgacs.org Such a library would be invaluable for exploring the structure-activity relationships (SAR) of this compound analogues.
Deeper Mechanistic Elucidation of Biological Actions
The biological activity of indole derivatives is vast and varied, encompassing antimicrobial, anticancer, and neurological effects. beilstein-journals.orgnih.gov A crucial future direction for this compound research is to move beyond preliminary screening and delve into the specific molecular mechanisms underlying its potential biological effects.
Given that many indole-containing compounds exhibit anticancer properties by interfering with microtubule dynamics, a key area of investigation would be to assess the impact of this compound on tubulin polymerization. rsc.org Studies could explore whether the compound binds to the colchicine, vinca, or taxol binding sites on tubulin, and how this interaction affects microtubule assembly and stability.
Moreover, the structural similarity of this compound to endogenous signaling molecules like serotonin (B10506) suggests the possibility of interactions with neurotransmitter receptors. Future research should therefore include comprehensive pharmacological profiling against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify potential neurological targets.
To gain a deeper understanding, techniques such as chemical proteomics and affinity-based protein profiling could be employed to identify the direct binding partners of this compound within the cell. Elucidating the precise molecular targets and the downstream signaling pathways affected will be critical for understanding its mechanism of action and for guiding the rational design of more potent and selective analogues.
Integration of Advanced Computational Methods for Rational Design
In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of lead compounds. For this compound, the integration of advanced computational approaches will be a key driver of future progress.
Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to the active sites of potential biological targets. This can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of this compound derivatives with their biological activity. These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency.
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its target protein over time. This can reveal important information about the conformational changes induced upon binding and the stability of the ligand-protein complex. By combining these computational techniques, researchers can develop a more rational and efficient approach to the design of novel this compound-based therapeutic agents.
Exploration of Novel Biological Targets
While initial investigations may focus on established targets for indole compounds, a forward-looking research strategy should also include the exploration of novel and emerging biological targets. The unique substitution pattern of this compound may confer affinity for targets not previously associated with this class of compounds.
High-throughput screening (HTS) of this compound and its derivatives against large panels of enzymes, receptors, and whole-cell assays can uncover unexpected biological activities. Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotype without a preconceived target, can be a particularly powerful approach for identifying novel mechanisms of action.
Emerging target classes, such as protein-protein interactions (PPIs) and epigenetic modifiers, represent exciting new frontiers for drug discovery. The indole scaffold is known to be a privileged structure for targeting PPIs, and it is plausible that derivatives of this compound could be developed as modulators of such interactions. Similarly, the potential for indole-based compounds to interact with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, warrants investigation.
By casting a wide net and exploring a diverse range of biological targets, researchers can maximize the chances of discovering novel therapeutic applications for this compound and its analogues, potentially addressing unmet medical needs.
Q & A
Q. What are the common synthetic routes for (1H-indol-7-ylmethyl)(methyl)amine?
The synthesis of this compound can be achieved via reductive amination. A general approach involves reacting 1H-indole-7-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with a palladium catalyst. This method ensures selective reduction of the imine intermediate to the secondary amine. Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to avoid over-reduction or byproduct formation .
Q. How can the purity and structure of this compound be validated?
Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methylamine substitution and indole ring integrity. Fourier-transform infrared (FTIR) spectroscopy can identify characteristic amine N-H stretches (~3300 cm⁻¹) and C-N stretches (~1031 cm⁻¹). Elemental analysis quantifies nitrogen content to verify stoichiometry, as seen in analogous amine-functionalized materials .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Reveals proton environments (e.g., indole aromatic protons at δ 6.5–7.5 ppm, methylamine protons at δ 2.2–2.8 ppm).
- ¹³C NMR : Confirms carbon assignments, including the methylamine carbon (~35–45 ppm) and indole carbons.
- FTIR : Detects amine functional groups (N-H and C-N stretches).
- Mass spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns for structural confirmation .
Advanced Research Questions
Q. What are the potential biological targets of this compound based on structural analogs?
Structural analogs of indole-amines, such as serotonin and tryptamine derivatives, interact with neurotransmitter transporters (e.g., vesicular amine transporters, VAT) and receptors (e.g., 5-HT receptors). Molecular docking studies can predict binding affinities to targets like VAT, which transports indolamines into synaptic vesicles. Computational models should compare the compound’s methyl substitution and indole positioning to known ligands to identify plausible targets .
Q. How does the indole ring influence the compound’s interaction with amine transporters?
The indole moiety may enhance binding to VAT via π-π stacking with aromatic residues in the transporter’s active site (e.g., Tyr or Phe residues). In vitro assays, such as radiolabeled substrate uptake inhibition in vesicle models, can quantify transport efficiency. Competitive inhibition studies using serotonin or reserpine (a VAT inhibitor) would clarify mechanistic overlap .
Q. What methodological considerations are critical when assessing the compound’s metabolic stability?
Metabolic stability is evaluated using liver microsomal assays to identify cytochrome P450 (CYP)-mediated oxidation. For example, CYP2D6 (which metabolizes amines) could demethylate the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors metabolite formation. Comparative studies with N-methylated indole analogs (e.g., N-methyltryptamine) provide insights into methylation’s protective effects against enzymatic degradation .
Data Contradiction and Optimization
Q. Why might synthesis yields vary across different reductive amination protocols?
Discrepancies arise from solvent polarity (e.g., ethanol vs. tetrahydrofuran), reducing agent efficiency (NaBH3CN vs. H₂/Pd-C), and pH control. For instance, acidic conditions favor imine formation but may protonate methylamine, reducing reactivity. Optimization requires balancing stoichiometry (excess methylamine) and reaction time to maximize yield .
Q. How do conflicting reports on indole-amine bioactivity inform experimental design?
Variations in reported antimicrobial or receptor-binding activities may stem from differences in assay conditions (e.g., bacterial strain specificity, receptor isoform expression). Researchers should replicate studies under standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial testing) and include positive controls (e.g., known VAT inhibitors) .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (indole H), δ 3.7 (CH₂), δ 2.4 (CH₃) | |
| FTIR | 3300 cm⁻¹ (N-H), 1031 cm⁻¹ (C-N), 1600 cm⁻¹ (C=C indole) | |
| MS (ESI+) | m/z 161.1 [M+H]⁺ |
Table 2: Comparative Metabolic Stability in Liver Microsomes
| Compound | Half-life (min) | Major Metabolite | CYP Isoform Involved |
|---|---|---|---|
| This compound | 45 | N-Demethylated product | CYP2D6 |
| N-Methyltryptamine | 60 | N-Oxide | CYP3A4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
